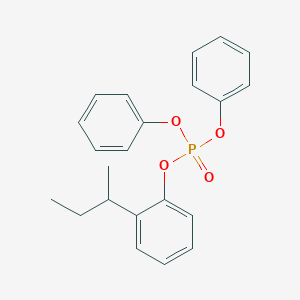

2-(Butan-2-yl)phenyl diphenyl phosphate

Beschreibung

2-(Butan-2-yl)phenyl diphenyl phosphate (CAS: 64532-94-1) is an organophosphate ester (OPE) characterized by a central phosphate group bonded to two phenyl rings and a 2-(butan-2-yl)phenyl substituent. Its molecular formula is C22H23O4P, with an average molecular mass of 382.4 g/mol. This compound is structurally tailored to balance flame-retardant efficacy, thermal stability, and plasticizing properties, making it relevant in polymers, lubricants, and electronic materials .

Eigenschaften

CAS-Nummer |

28109-02-6 |

|---|---|

Molekularformel |

C22H23O4P |

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

(2-butan-2-ylphenyl) diphenyl phosphate |

InChI |

InChI=1S/C22H23O4P/c1-3-18(2)21-16-10-11-17-22(21)26-27(23,24-19-12-6-4-7-13-19)25-20-14-8-5-9-15-20/h4-18H,3H2,1-2H3 |

InChI-Schlüssel |

NWVRSTSEACWMHD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)phenyl diphenyl phosphate typically involves esterification reactions. One common method is the ester exchange reaction, where phenol reacts with diphenyl phosphate to form the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-(Butan-2-yl)phenyl diphenyl phosphate is scaled up using similar esterification processes. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize the production rate and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butan-2-yl)phenyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound is prone to substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphate esters, while substitution reactions can lead to the formation of different phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Butan-2-yl)phenyl diphenyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial products.

Wirkmechanismus

The mechanism by which 2-(Butan-2-yl)phenyl diphenyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to include phosphorylation and dephosphorylation processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The alkyl/aryl substituent configuration on the phosphate backbone critically influences physicochemical behavior. Key analogs and their distinctions are outlined below:

Key Observations :

- Branching and Position : The butan-2-yl group in the target compound provides intermediate steric bulk compared to isopropyl (smaller) and 2-ethylhexyl (larger) groups. This balances thermal stability and mobility in polymer matrices .

- Lipophilicity : Longer/branched alkyl chains (e.g., BEHPP) enhance lipid solubility, increasing bioaccumulation risks compared to TPHP or isopropyl derivatives .

Toxicity and Environmental Impact

Developmental Toxicity (Zebrafish Embryo Model)

- BEHPP vs. EHDPP: BEHPP induced significant developmental abnormalities at 500 µg/L (e.g., yolk sac edema, spinal curvature), while EHDPP showed effects only at 1000 µg/L. The bis-substituted alkyl chain in BEHPP likely enhances membrane interaction and oxidative stress .

- 2-(Butan-2-yl)phenyl diphenyl phosphate: No direct zebrafish data available, but structural analogy suggests lower toxicity than BEHPP due to reduced alkyl chain length and branching.

Neurotoxicity (In Vitro Models)

- TPHP and Isopropylated Triphenyl Phosphate (IPP) : Both inhibited neurite outgrowth in human neuronal cells at 10 µM. Substituted OPEs with bulky groups (e.g., isopropyl) may disrupt lipid raft signaling more severely than linear analogs .

Metabolic Pathways

- Urinary Metabolites : TPHP hydrolyzes rapidly to diphenyl phosphate (DPP), whereas alkyl-substituted OPEs (e.g., isopropylphenyl or butan-2-yl derivatives) form hydroxylated or conjugated metabolites, slowing excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.